molecular formula C12H15N3 B1363855 1-(4-Cyanobenzyl)piperazine CAS No. 89292-70-6

1-(4-Cyanobenzyl)piperazine

Cat. No. B1363855
M. Wt: 201.27 g/mol
InChI Key: RPOOHOJBILYQET-UHFFFAOYSA-N
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Patent
US06686353B1

Procedure details

To a solution of piperazine (5.17 g, 60 mmol, 2 equiv) in EtOH (40 mL) was added 1 M HCl-EtOH (60 mL) dropwise over 1 h and the suspension was heated to 70° C. for 1 h. α-Bromo-p-tolunitrile (5.88 g, 30 mmol, 1 equiv) was added and the reaction was heated to reflux for 16 h. After cooling the solvent was removed by rotary evaporation and the residue was partitioned between CH2Cl2 (70 mL) and 2N aqueous KOH (70 mL) and the combined organic phase was washed with saturated aqueous NaCl (100 mL) and dried (MgSO4). Chromatography (SiO2, 20% CH3OH-5% Et3N-CH2Cl2) afforded the monoalkylated material (2.6 g, 6.0 g theoretical, 43%) as an amber oil.
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl.CCO.Br[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=1>CCO>[C:19]([C:16]1[CH:17]=[CH:18][C:13]([CH2:12][N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:14][CH:15]=1)#[N:20] |f:1.2|

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
N1CCNCC1
Name
HCl EtOH
Quantity
60 mL
Type
reactant
Smiles
Cl.CCO
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
5.88 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CH2Cl2 (70 mL) and 2N aqueous KOH (70 mL)
WASH
Type
WASH
Details
the combined organic phase was washed with saturated aqueous NaCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Chromatography (SiO2, 20% CH3OH-5% Et3N-CH2Cl2) afforded the monoalkylated material (2.6 g, 6.0 g theoretical, 43%) as an amber oil

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(CN2CCNCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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